2-Ethoxypropene

Description

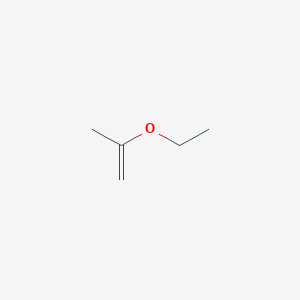

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239065 | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-66-9 | |

| Record name | 2-Ethoxy-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxypropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical and chemical properties of 2-Ethoxypropene

An In-depth Technical Guide to 2-Ethoxypropene

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented with clarity and precision, incorporating detailed data, experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.

General Information

This compound (CAS No. 926-66-9) is an organic compound classified as an enol ether.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic mild, sweet, ether-like odor.[1] Structurally, it consists of a propene backbone with an ethoxy group attached to the second carbon atom. This compound is primarily utilized in organic synthesis as a protecting group, a reactive intermediate, and a monomer in polymerization reactions.[1] Its applications extend into the pharmaceutical industry, where it serves as an intermediate in the synthesis of heterocyclic compounds and certain antibiotics.[1][2]

Physical Properties

This compound is a volatile and flammable liquid.[1][3] It is soluble in common organic solvents but demonstrates insolubility in water.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1][4][5][6] |

| Molecular Weight | 86.13 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid | [1][8] |

| Odor | Mild, sweet, ether-like | [1] |

| Boiling Point | 61.2 - 64.1 °C | [3][4][8][9] |

| Density | 0.771 - 0.8 g/cm³ | [3][4][9] |

| Vapor Pressure | 179 mmHg at 25°C | [4] |

| Refractive Index | 1.388 | [4] |

| Flash Point | -22.4 °C | [9] |

| Solubility | Soluble in organic solvents; Insoluble in water | [1] |

Chemical Properties and Reactivity

As an enol ether, this compound exhibits reactivity characteristic of this functional group. It is susceptible to nucleophilic addition and elimination reactions.[1] Its utility in organic synthesis is significant, particularly as a protecting group for alcohols, a concept analogous to the use of 2-methoxypropene.[10] It is also employed in polymerization processes.[1]

Table 2: Chemical and Safety Information

| Property | Description | Reference(s) |

| Chemical Class | Enol Ether | [1] |

| Reactivity | Undergoes nucleophilic addition, elimination, and polymerization. | [1] |

| Stability | Considered volatile. | [3] |

| Hazards | Highly flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [3][7][8][11] |

| Carcinogenicity | Not classified as a carcinogen by IARC or EPA. | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of propyne (B1212725) with anhydrous ethanol, catalyzed by a strong base such as sodium hydroxide (B78521).[5]

Materials:

-

Reactor with heating mantle and nitrogen inlet

-

Condensing device

-

Rectifying device (for fractional distillation)

-

Propyne gas

-

Anhydrous ethanol

-

Sodium hydroxide (micropowder)

-

Nitrogen gas

Procedure: [5]

-

Preheating Stage: Purge the reactor with nitrogen gas for 5 minutes to ensure an inert atmosphere. Add 400g of sodium hydroxide micropowder to the reactor. Heat the reactor to a temperature range of 135-150°C.

-

Reaction Stage: Introduce 400g of propyne gas into the preheated reactor. Simultaneously, introduce 552g of pre-gasified anhydrous ethanol. Maintain the reaction for 1.2 hours.

-

Rectification Stage: The gaseous reaction products are passed through a condensing device to be collected as a liquid. The collected liquid is then purified by fractional distillation. The fraction collected between 60-64°C is this compound. This process yields approximately 688g (78% yield).

An alternative synthetic route is the acid-catalyzed dehydration of 2-ethoxypropanol.[1]

Applications in Research and Development

This compound is a valuable reagent in various research and development contexts, particularly in drug development and materials science.

Protecting Group for Alcohols

In multi-step organic syntheses, it is often necessary to protect hydroxyl groups from unwanted reactions. This compound serves as an efficient protecting group for alcohols. The reaction of an alcohol with this compound under acidic conditions forms a 2-ethoxypropyl ether, which is stable under basic and nucleophilic conditions but can be easily removed under acidic conditions to regenerate the alcohol.

Role in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of clarithromycin, a macrolide antibiotic.[2] It is used in a one-pot reaction for the etherification and silylation of an erythromycin (B1671065) A 9-O-oxime derivative, a critical step in the overall synthesis of clarithromycin.[2]

Advanced Drug Delivery Systems

Recent research has explored the use of this compound in the development of novel drug delivery systems. It has been used to synthesize acetalated β-cyclodextrins, which can self-assemble into nanoparticles.[2] These nanoparticles exhibit pH-labile hydrolysis, enabling the triggered release of encapsulated drugs like docetaxel (B913) in acidic environments, such as those found in tumor tissues.[2] Furthermore, it is used in the creation of bio-inspired synthetic nanovesicles for the glucose-responsive release of insulin.[12]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[3][7][8] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8][13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[8] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[8][13] Ingestion is harmful and medical attention should be sought immediately.[8] Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8] The container should be kept tightly closed.[8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound: Theoretical Study, Application and Bioactivity_Chemicalbook [chemicalbook.com]

- 3. This compound | 926-66-9 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. This compound | CAS#:926-66-9 | Chemsrc [chemsrc.com]

- 10. 2-Methoxypropene - Wikipedia [en.wikipedia.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. This compound | 926-66-9 [chemicalbook.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxypropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-ethoxypropene, an important intermediate in organic synthesis. This document outlines a detailed experimental protocol for a known synthetic route, summarizes key physical and analytical data, and presents typical characterization methodologies.

Introduction

This compound (CAS No. 926-66-9) is a colorless, volatile, and flammable liquid with the chemical formula C₅H₁₀O.[1] As an enol ether, it serves as a versatile reagent in various organic transformations, including as a protecting group for alcohols and in the synthesis of more complex molecules.[2] Its reactivity is primarily centered around the electron-rich carbon-carbon double bond. This guide details its synthesis from propyne (B1212725) and ethanol (B145695) and provides a thorough summary of its key characterization parameters.

Synthesis of this compound

While several synthetic routes to this compound have been reported, including the acid-catalyzed dehydration of 2-ethoxypropanol and the Williamson ether synthesis, a well-documented method involves the reaction of propyne with ethanol in the presence of a base.[3]

Synthesis from Propyne and Ethanol

This method provides a direct route to this compound with a reported yield of 78%.[3]

Reaction Scheme:

Experimental Protocol:

Preheating Stage:

-

Purge a suitable reactor with nitrogen gas for 5 minutes to ensure an inert atmosphere.[3]

-

Add 400g of micropowdered sodium hydroxide (B78521) to the reactor.[3]

-

Heat the reactor to a temperature range of 135-150°C.[3]

Reaction Stage:

-

Introduce 400g of propyne gas into the preheated reactor.[3]

-

Simultaneously, introduce 552g of pre-gasified anhydrous ethanol into the reactor.[3]

-

Maintain the reaction for 1.2 hours.[3]

Rectification Stage:

-

Condense the gaseous reaction mixture and collect the liquid.[3]

-

Perform fractional distillation of the collected liquid.

-

Collect the fraction boiling between 60-64°C, which is the desired this compound. This procedure is reported to yield approximately 688g of the product.[3]

Workflow for the Synthesis of this compound from Propyne and Ethanol:

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key physical properties and spectroscopic data.

Physical Properties

The table below summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [2] |

| Molecular Weight | 86.13 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 61.2-61.8 °C | [5] |

| Density | 0.771 g/mL at 20 °C | [5] |

| Refractive Index (n²⁰/D) | 1.388 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of this compound.

The ¹H NMR spectrum provides information about the proton environments in the molecule.

¹H NMR Data (Typical Shifts):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.7 | Singlet | 1H | =CH (geminal) |

| ~3.5 | Singlet | 1H | =CH (geminal) |

| ~1.9 | Singlet | 3H | =C-CH₃ |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

The ¹³C NMR spectrum is used to identify the different carbon environments.

¹³C NMR Data (Typical Shifts):

| Chemical Shift (ppm) | Assignment |

| ~160 | C =CH₂ |

| ~80 | C=CH₂ |

| ~65 | -O -CH₂-CH₃ |

| ~20 | =C-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Infrared spectroscopy is used to identify the functional groups present in the molecule.

FTIR Data (Typical Absorption Bands):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch |

| ~2970 | Strong | C-H stretch (sp³) |

| ~1640 | Strong | C=C stretch |

| ~1200 | Strong | C-O stretch (enol ether) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data (GC-MS):

| m/z | Relative Intensity | Possible Fragment |

| 86 | [M]⁺ | Molecular Ion |

| 71 | High | [M - CH₃]⁺ |

| 58 | High | [M - C₂H₄]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 29 | High | [C₂H₅]⁺ |

Chromatographic Analysis

Gas chromatography (GC) is a suitable technique for assessing the purity of this compound.

General GC Experimental Protocol:

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5) is typically suitable.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.

-

Carrier Gas: Helium or Nitrogen.

This method should provide a sharp, well-resolved peak for this compound, allowing for accurate purity determination.

General Experimental Workflow for Characterization:

Safety Information

This compound is a highly flammable liquid and vapor.[1] It may cause skin and eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol for its synthesis from propyne and ethanol, along with the comprehensive physical and spectroscopic data, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The methodologies and data compiled herein will aid in the successful synthesis, purification, and identification of this versatile chemical intermediate.

References

A Comprehensive Technical Guide to 2-Ethoxypropene

CAS Number: 926-66-9

Molecular Formula: C₅H₁₀O

This technical guide provides an in-depth overview of 2-ethoxypropene, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Molecular Structure and Properties

This compound, also known as ethyl isopropenyl ether, is an enol ether with a molecular weight of 86.13 g/mol .[1][2] Its structure consists of a propene backbone with an ethoxy group attached to the second carbon atom.

Structure:

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 926-66-9 | [3][4][5] |

| Molecular Formula | C₅H₁₀O | [1][3][4] |

| Molecular Weight | 86.13 g/mol | [1][2] |

| Boiling Point | 61.2-61.8 °C | [6] |

| Density | 0.771 g/cm³ | [6] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate (Slightly) | [6] |

| InChI Key | FSGHEPDRMHVUCQ-UHFFFAOYSA-N | [1] |

| SMILES | C=C(OCC)C | [6] |

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of propyne (B1212725) with anhydrous ethanol (B145695) in the presence of sodium hydroxide (B78521).[3]

Experimental Protocol: Synthesis from Propyne and Ethanol

Materials:

-

Propyne gas

-

Anhydrous ethanol

-

Sodium hydroxide (micropowder)

-

Nitrogen gas

-

Reactor with heating mantle and gas inlet

-

Condensing device

-

Rectifying device

Procedure: [3]

-

Preheating Stage:

-

Purge the reactor with nitrogen gas for 5 minutes to create an inert atmosphere.

-

Add 400g of sodium hydroxide micropowder to the reactor.

-

Heat the reactor to a temperature of 135-150°C.

-

-

Reaction Stage:

-

Introduce 400g of propyne gas into the preheated reactor.

-

Simultaneously, introduce 552g of pre-gasified anhydrous ethanol.

-

Maintain the reaction for 1.2 hours.

-

-

Rectification Stage:

-

The resulting gas is passed through a condensing device to collect the product.

-

The collected liquid is then purified by fractional distillation.

-

Collect the fraction at a boiling range of 60-64°C, which is this compound.

-

This process yields approximately 688g of this compound, corresponding to a 78% yield.[3]

References

- 1. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 926-66-9 [chemicalbook.com]

- 5. brainly.com [brainly.com]

- 6. This compound | 926-66-9 [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

Spectroscopic Profile of 2-Ethoxypropene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethoxypropene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and drug development professionals in the identification and characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.93 | Singlet | 1H | - | =CHa |

| 3.82 | Singlet | 1H | - | =CHb |

| 3.70 | Quartet | 2H | 7.0 | -OCH₂- |

| 1.74 | Singlet | 3H | - | =C-CH₃ |

| 1.28 | Triplet | 3H | 7.0 | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 159.9 | =C< |

| 82.8 | =CH₂ |

| 63.0 | -OCH₂- |

| 19.8 | =C-CH₃ |

| 14.7 | -CH₂-CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120 | Weak | =C-H stretch |

| 2980 | Strong | C-H stretch (alkane) |

| 2930 | Medium | C-H stretch (alkane) |

| 2880 | Medium | C-H stretch (alkane) |

| 1645 | Strong | C=C stretch |

| 1320 | Strong | C-O stretch |

| 840 | Strong | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 86 | 25 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [M - C₂H₅]⁺ |

| 43 | 20 | [C₃H₇]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 90 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃) for ¹³C NMR and carbon tetrachloride (CCl₄) for ¹H NMR. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between pulses. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small drop of neat this compound was placed directly onto the ATR crystal. The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column. The separated components were then introduced into the mass spectrometer, which was operated in electron ionization (EI) mode at 70 eV. The mass analyzer scanned a mass range of m/z 10-200 to detect the molecular ion and fragment ions.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Reactivity and Stability of 2-Ethoxypropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypropene (CH₂=C(OCH₂CH₃)CH₃), a member of the vinyl ether family, is a versatile reagent and monomer in organic synthesis. Its reactivity is primarily dictated by the electron-rich double bond, making it susceptible to electrophilic attack and a valuable participant in various chemical transformations. This technical guide provides a comprehensive overview of the reactivity and stability of this compound under diverse conditions, including acidic, basic, thermal, and oxidative environments. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who utilize or encounter this compound in their work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O | [1] |

| Molecular Weight | 86.13 g/mol | [1] |

| Boiling Point | 61.2-61.8 °C | |

| Density | 0.771 g/cm³ |

Reactivity and Stability under Various Conditions

The stability of this compound is highly dependent on the surrounding chemical environment. The following sections detail its behavior under different conditions.

Acidic Conditions: Rapid Hydrolysis

Vinyl ethers, including this compound, are highly susceptible to hydrolysis under acidic conditions. This reaction proceeds via a rate-determining protonation of the double bond to form a resonance-stabilized carbocation intermediate. Subsequent attack by water leads to the formation of a hemiacetal, which then rapidly decomposes to yield acetone (B3395972) and ethanol.[2] The general mechanism for the acid-catalyzed hydrolysis of vinyl ethers is a well-established process.[3]

Reaction Pathway: Acid-Catalyzed Hydrolysis

Figure 1. Mechanism of acid-catalyzed hydrolysis of this compound.

Basic Conditions: General Stability

In contrast to their lability in acidic media, vinyl ethers are generally stable under basic conditions.[2] The synthesis of this compound can be carried out at high temperatures (135-150°C) in the presence of sodium hydroxide (B78521), indicating a significant degree of stability under these anhydrous basic conditions.[4] While detailed kinetic studies on the alkaline hydrolysis of this compound are not available, the general understanding is that the electron-rich double bond is not susceptible to nucleophilic attack by hydroxide ions.

Thermal Stability

This compound exhibits moderate thermal stability. The gas-phase thermal elimination of 2,2-diethoxypropane, which proceeds through the formation of this compound as an intermediate, has been studied. The subsequent decomposition of this compound follows a unimolecular elimination reaction.

Quantitative Data: Thermal Decomposition of this compound

| Parameter | Value | Conditions |

| Arrhenius Equation | log k(s⁻¹) = (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT) | 240.1-358.3 °C, 38-102 Torr |

This data indicates that significant thermal decomposition of this compound requires elevated temperatures.

Oxidative Conditions

The reactivity of this compound towards oxidizing agents is a critical aspect of its stability and synthetic utility.

This compound readily reacts with ozone, leading to the cleavage of the carbon-carbon double bond. The major products of this reaction are ethyl acetate, formaldehyde, and carbon dioxide.[5] The reaction proceeds via the Criegee mechanism, involving the formation of a primary ozonide followed by rearrangement to a more stable secondary ozonide.[5]

Quantitative Data: Reaction of this compound with Ozone

| Parameter | Value |

| Rate Coefficient (k) | 1.89 ± 0.23 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ |

| Atmospheric Lifetime (τ) | 21 hours (estimated) |

The relatively short atmospheric lifetime suggests that ozonolysis is a significant degradation pathway for this compound in the atmosphere.[5]

Reaction Pathway: Ozonolysis of this compound

Figure 2. Simplified ozonolysis pathway of this compound.

Ethers, including vinyl ethers, are known to form explosive peroxides upon exposure to air and light.[6][7] While specific studies on peroxide formation in this compound are not available, it is prudent to handle this compound as a potential peroxide former. The presence of an allylic hydrogen in the propene moiety could potentially increase its susceptibility to autoxidation.

Polymerization

The electron-donating ethoxy group makes this compound a suitable monomer for cationic polymerization.[1] The initiation of polymerization can be achieved using protic acids or Lewis acids, which generate a carbocationic active center. This active center then propagates by adding to subsequent monomer units.

Reaction Pathway: Cationic Polymerization of this compound

Figure 3. Cationic polymerization of this compound.

The stability of the resulting poly(this compound) is an important consideration. Recent studies on the photooxidative degradation of poly(vinyl ethers) have shown that the polymer backbone can be cleaved to form smaller molecules, including alcohols, aldehydes, and carboxylic acids.[4][8] This suggests that poly(this compound) may be susceptible to degradation under oxidative conditions, particularly in the presence of light.

Experimental Protocols

Detailed experimental protocols for the reactions of this compound are often specific to the desired outcome and scale of the reaction. However, general procedures from the literature for analogous compounds can be adapted.

General Procedure for Acid-Catalyzed Hydrolysis

The kinetics of vinyl ether hydrolysis can be monitored spectrophotometrically by following the appearance of the resulting aldehyde or ketone.

Workflow: Kinetic Analysis of Hydrolysis

Figure 4. Workflow for determining hydrolysis kinetics.

General Procedure for Ozonolysis

Ozonolysis is typically carried out by bubbling ozone-containing gas through a cold solution of the alkene.

Experimental Setup: Ozonolysis

Figure 5. A typical experimental setup for an ozonolysis reaction.

Detection of Peroxides

The presence of peroxides can be detected using qualitative or semi-quantitative methods. A common qualitative test involves the oxidation of iodide to iodine, which can be visually observed.

Procedure: Iodide Test for Peroxides

Figure 6. A simple qualitative test for the presence of peroxides.

Conclusion

This compound is a reactive molecule with a stability profile that is highly dependent on the reaction conditions. Its susceptibility to rapid acid-catalyzed hydrolysis necessitates careful handling and storage to avoid acidic environments. Conversely, its stability in basic media allows for its use in a wider range of synthetic transformations. The potential for thermal decomposition at elevated temperatures and oxidative degradation, particularly through ozonolysis and peroxide formation, are important considerations for its long-term storage and use. As a monomer, this compound readily undergoes cationic polymerization, and the resulting polymer may be susceptible to photooxidative degradation. A thorough understanding of these reactivity patterns is essential for the effective and safe utilization of this compound in research and development.

References

- 1. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. researchgate.net [researchgate.net]

The Unimolecular Heart of a Decomposition: A Technical Guide to the Thermal Breakdown of 2-Ethoxypropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of 2-ethoxypropene, a key intermediate in various chemical transformations. By understanding the kinetics, products, and experimental considerations of this reaction, researchers can better control and optimize processes in which this vinyl ether is involved. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the reaction pathway and experimental workflow.

Core Mechanism: A Concerted Six-Membered Transition State

The thermal decomposition of this compound is a unimolecular elimination reaction.[1][2] Theoretical and experimental studies have shown that this reaction proceeds through a concerted and highly synchronous six-membered cyclic transition state.[1][2] This intramolecular rearrangement avoids the formation of high-energy intermediates and is characteristic of many gas-phase elimination reactions of esters and ethers.

The proposed mechanism involves the transfer of a hydrogen atom from the ethyl group to the terminal carbon of the double bond, with simultaneous cleavage of the C-O bond and formation of a new C=C and C=O double bond. This concerted process leads directly to the formation of the final products.

Quantitative Kinetic Data

The rate of the thermal decomposition of this compound has been determined experimentally. The reaction follows first-order kinetics and the temperature dependence of the rate constant is described by the Arrhenius equation.[1][2]

| Parameter | Value | Reference |

| Arrhenius Equation | log k (s⁻¹) = (13.36 ± 0.33) - (188.8 ± 3.4) kJ mol⁻¹ / (2.303RT) | [1][2] |

| Activation Energy (Ea) | 188.8 ± 3.4 kJ/mol | [1][2] |

| Pre-exponential Factor (A) | 10¹³.³⁶ s⁻¹ | [1][2] |

| Temperature Range | 240.1 - 358.3 °C (513.25 - 631.45 K) | [1][2] |

| Pressure Range | 38 - 102 Torr | [1][2] |

Experimental Protocols

While the thermal decomposition of this compound is often studied as an intermediate in the pyrolysis of 2,2-diethoxypropane, a dedicated experimental setup to study its unimolecular decomposition can be designed based on established gas-phase kinetic techniques.

Gas-Phase Pyrolysis in a Static Reactor System

This method allows for the determination of reaction kinetics under well-controlled temperature and pressure conditions.

Apparatus:

-

A cylindrical quartz reaction vessel of known volume, housed in a furnace capable of maintaining a constant and uniform temperature.

-

A high-vacuum line equipped with pressure gauges (e.g., a capacitance manometer) for accurate pressure measurement.

-

A system for introducing the reactant (this compound) and any inert bath gas into the reaction vessel.

-

A sampling system connected to a gas chromatograph (GC) or a GC-mass spectrometer (GC-MS) for product analysis.

-

To prevent free-radical chain reactions, the reaction vessel is typically "seasoned" by pyrolysis of a compound that deposits a carbonaceous film on the inner surface, or by treatment with a deactivating agent like allyl bromide.[1][2] The addition of a free-radical suppressor, such as toluene (B28343) or cyclohexene, to the reaction mixture is also recommended.[1][2]

Procedure:

-

Evacuate the reaction vessel to a high vacuum.

-

Introduce a known pressure of this compound into the reaction vessel. An inert gas (e.g., nitrogen) can be added to maintain a constant total pressure.

-

Monitor the progress of the reaction by measuring the change in total pressure over time or by periodically taking samples for GC or GC-MS analysis.

-

For product analysis, at the end of the reaction, the contents of the vessel are expanded into a collection trap cooled with liquid nitrogen. The condensed products are then vaporized and injected into the GC or GC-MS.

Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) for separating the reaction products.

-

A mass spectrometer for the identification of the separated components based on their mass spectra.

Procedure:

-

A sample from the reaction vessel is injected into the GC.

-

The components are separated based on their boiling points and interaction with the stationary phase of the column.

-

The separated components enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are compared with standard libraries for positive identification of the products.

Reaction Products

Based on the proposed six-membered cyclic transition state mechanism, the thermal decomposition of this compound is expected to yield two primary products:

-

Ethylene (C₂H₄)

-

Acetone (CH₃COCH₃)

The overall reaction is:

CH₂(C(OCH₂CH₃))CH₃ → CH₂=CH₂ + CH₃COCH₃

Visualizing the Process

To further elucidate the thermal decomposition of this compound, the following diagrams, generated using the DOT language, illustrate the key aspects of the process.

Caption: The concerted six-membered cyclic transition state of this compound decomposition.

Caption: A typical experimental workflow for studying the gas-phase pyrolysis of this compound.

References

An In-depth Technical Guide to the Health and Safety of 2-Ethoxypropene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 2-Ethoxypropene (CAS No. 926-66-9), a flammable and irritant chemical. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic ether-like odor.[1] It is important to be aware of its physical properties for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C5H10O | [1][2] |

| Molecular Weight | 86.13 g/mol | [2][3] |

| Boiling Point | 61.2-61.8 °C | [4] |

| 64 °C at 760 mmHg | [2] | |

| 64.1±9.0 °C at 760 mmHg | [5] | |

| Density | 0.771 g/cm³ | [4] |

| 0.8±0.1 g/cm³ | [5] | |

| Flash Point | -22.4±10.8 °C | [5] |

| Vapor Pressure | 178.9±0.1 mmHg at 25°C | [5] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

| Appearance | Colorless to pale yellow liquid. | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor.[3][6] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[2][3] |

Signal Word: Danger [3]

Hazard Pictograms:

Experimental Protocols for Safe Handling

General Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] No smoking.

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[6]

-

Tools: Use only non-sparking tools.[6]

-

Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in work areas.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Recommended Equipment | Standards |

| Eye/Face Protection | Chemical splash goggles or a face shield. | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[7] |

| Skin Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). A chemically resistant lab coat or apron. | EN 374 (EU) or ASTM F739 (US).[2][7][8] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge if exposure limits are exceeded or irritation is experienced. | [7][9] |

Storage

-

Store away from incompatible materials such as strong oxidizing agents.[1]

-

The product may be stabilized over potassium carbonate.[3]

Spill and Leak Procedures

-

Eliminate Ignition Sources: Immediately remove all sources of ignition.[9][10]

-

Ventilate the Area: Ensure adequate ventilation.[2]

-

Personal Protection: Wear appropriate personal protective equipment, including respiratory protection.[2]

-

Containment: Prevent the spill from entering drains or waterways.[2]

-

Clean-up: Absorb the spill with an inert material (e.g., sand, earth, universal binder) and place it in a suitable, labeled container for disposal.[2][9]

Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][11]

-

Do not dispose of down the drain.[12]

-

Waste containers should be clearly labeled as "Hazardous Waste" with the full chemical name.[12]

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9] May cause respiratory irritation.[2][3] |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[8][9] Causes skin irritation.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13] Causes serious eye irritation.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9] Harmful if swallowed.[2] |

Fire and Explosion Hazards

-

Flammability: Highly flammable liquid and vapor.[3][6] Vapors are heavier than air and may travel to a source of ignition and flash back.[14]

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][9] Do not use a water jet.[2]

-

Hazardous Combustion Products: Carbon monoxide and carbon dioxide.[2]

-

Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13]

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.[15]

-

Possibility of Hazardous Reactions: No known hazardous reactions.[2]

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.[1]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory or Skin Sensitization: Shall not be classified as a respiratory or skin sensitizer.[2]

-

Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[2]

-

Carcinogenicity: Shall not be classified as carcinogenic.[2]

-

Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Specific Target Organ Toxicity (Repeated Exposure): Shall not be classified as a specific target organ toxicant (repeated exposure).[2]

-

Aspiration Hazard: Shall not be classified as presenting an aspiration hazard.[2]

Visualized Workflows and Relationships

Caption: Logical relationships for hazard identification and response.

Caption: Experimental workflow for the safe handling of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. chemos.de [chemos.de]

- 3. 2-Ethoxyprop-1-ene | C5H10O | CID 136710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: Theoretical Study, Application and Bioactivity_Chemicalbook [chemicalbook.com]

- 5. This compound | CAS#:926-66-9 | Chemsrc [chemsrc.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. echemi.com [echemi.com]

- 10. 1,2-EPOXY-3-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. benchchem.com [benchchem.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chemos.de [chemos.de]

- 15. chemscene.com [chemscene.com]

Navigating the Solubility Landscape of 2-Ethoxypropene in Common Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the solubility characteristics of 2-ethoxypropene, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a comprehensive experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Executive Summary

This compound (CH₂=C(OCH₂CH₃)CH₃) is a colorless, volatile liquid widely utilized in organic synthesis. An understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap by consolidating qualitative solubility information and providing a robust framework for experimental determination. While quantitative public data is scarce, existing literature indicates that this compound is readily soluble in a range of common organic solvents and insoluble in water.

Solubility Profile of this compound

Comprehensive searches of available chemical literature and databases have revealed a lack of precise quantitative solubility data for this compound. However, several sources provide qualitative assessments of its solubility. This information is summarized in the table below. It is important to note the conflicting information regarding its solubility in ethyl acetate, which is described as both "readily soluble" and "slightly" soluble in different sources.[1] This underscores the necessity for empirical determination of solubility for specific applications.

| Solvent Class | Solvent | Qualitative Solubility | Source |

| Alcohols | Ethanol | Readily Soluble | [1] |

| Ketones | Acetone | Readily Soluble | [1] |

| Esters | Ethyl Acetate | Readily Soluble / Slightly Soluble | [1] |

| Acids | Acetic Acid | Readily Soluble | [1] |

| Halogenated | Chloroform | Slightly Soluble | |

| Aqueous | Water | Insoluble | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method.

3.1 Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct undissolved phase of this compound should be visible.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a minimum of 24 hours to allow for the separation of the undissolved this compound. For emulsions or fine dispersions, centrifugation may be necessary.

-

Sample Extraction: Carefully extract an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using GC-FID or another appropriate analytical method.

-

Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution, accounting for the dilution factor. The solubility is typically reported in units such as g/100 mL or mol/L.

Visualization of Experimental and Logical Workflows

To aid in the practical application of solubility determination and solvent selection, the following diagrams, generated using Graphviz, illustrate key processes.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound in common organic solvents is currently lacking, qualitative evidence strongly suggests its miscibility with a variety of non-aqueous solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a reliable method for their determination. The logical workflow for solvent selection offers a systematic approach to identifying the most suitable solvent for a given application, taking into account both solubility and other critical parameters. It is recommended that researchers and drug development professionals perform their own solubility assessments to ensure the accuracy of their work.

References

A Technical Guide to the Historical Synthesis of 2-Ethoxypropene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of 2-ethoxypropene, a valuable reagent and intermediate in organic chemistry. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes diagrams to illustrate reaction pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound (CH₂=C(OCH₂CH₃)CH₃) is an enol ether that has found applications as a protecting group for hydroxyl functions and as a precursor in various organic transformations. Its synthesis has been approached through several classical methods, each with its own set of advantages and limitations. This guide explores the foundational synthetic routes to this compound, providing a historical context to its preparation.

Core Synthetic Methodologies

The historical synthesis of this compound has been primarily achieved through three main pathways: the addition of ethanol (B145695) to propyne (B1212725), the pyrolysis of 2,2-diethoxypropane (B95019), and the dehydrohalogenation of 2-haloethoxypropanes. Each of these methods is detailed below.

Addition of Ethanol to Propyne

A significant method for the synthesis of this compound involves the base-catalyzed addition of ethanol to propyne. This method, while effective, requires careful control of reaction conditions to ensure selective formation of the desired product.

| Parameter | Value | Reference |

| Yield | 78% | [1] |

| Catalyst | Sodium Hydroxide (B78521) (micropowder) | [1] |

| Temperature | 135-150°C | [1] |

| Reactants | Propyne, Anhydrous Ethanol | [1] |

| Reaction Time | 1.2 hours | [1] |

Preheating Stage:

-

The reactor is purged with nitrogen for 5 minutes to ensure an inert atmosphere.

-

400g of sodium hydroxide micropowder is added to the reactor.

-

The reactor is heated to a temperature of 135-150°C.[1]

Reaction Stage:

-

400g of propyne gas is introduced into the preheated reactor.

-

Simultaneously, 552g of anhydrous ethanol, pre-gasified in an exchanger, is introduced.

-

The reaction is allowed to proceed for 1.2 hours.[1]

Rectification Stage:

-

The gaseous reaction mixture is passed through a condensing device to collect the product.

-

The collected liquid is then subjected to fractional distillation.

-

The fraction distilling at 60-64°C is collected as this compound.[1]

Pyrolysis of 2,2-Diethoxypropane

The thermal elimination of ethanol from 2,2-diethoxypropane represents a direct route to this compound. This method is a specific example of the broader strategy of synthesizing vinyl ethers from acetals and ketals.

The gas-phase thermal elimination of 2,2-diethoxypropane has been studied, and it is known to yield ethanol and this compound as the initial products.[2] Further decomposition of this compound can occur at higher temperatures.[2]

A detailed, step-by-step protocol for the preparative synthesis of this compound by this method is not explicitly detailed in the provided search results. However, based on the general principles of pyrolysis of acetals, the procedure would involve:

-

Heating: Vaporizing 2,2-diethoxypropane and passing it through a heated tube, either packed with an inert material or a catalyst.

-

Decomposition: The 2,2-diethoxypropane undergoes unimolecular elimination at elevated temperatures (e.g., in the range of 240-360°C) to form this compound and ethanol.[2]

-

Quenching and Collection: The product mixture is rapidly cooled to prevent further reactions and collected.

-

Purification: The desired this compound is separated from the ethanol byproduct and any unreacted starting material by fractional distillation.

Dehydrohalogenation of 2-Haloethoxypropanes

The dehydrohalogenation of an appropriate 2-haloethoxypropane, such as 2-chloro-1-ethoxypropane or 2-bromo-1-ethoxypropane, is a classical method for the formation of alkenes, in this case, an enol ether. This elimination reaction is typically promoted by a strong base.

A specific, detailed experimental protocol for the synthesis of this compound via dehydrohalogenation was not found in the initial search results. However, a general procedure can be outlined based on the principles of dehydrohalogenation reactions:

-

Reactant Preparation: A solution of the 2-haloethoxypropane (e.g., 2-chloro-1-ethoxypropane) in a suitable solvent (e.g., ethanol) is prepared.

-

Base Addition: A strong base, such as potassium hydroxide or a sodium alkoxide, is added to the solution. The reaction mixture is typically heated to facilitate the elimination.

-

Reaction: The base abstracts a proton from the carbon adjacent to the carbon bearing the halogen, leading to the formation of a double bond and the elimination of the halide ion.

-

Workup and Purification: The reaction mixture is cooled, and the salt byproduct is removed by filtration or washing with water. The organic layer is then dried and purified by fractional distillation to isolate the this compound.

Other Historical Methods

Other notable historical methods for the synthesis of vinyl ethers in general, which would be applicable to this compound, include:

-

Reppe Synthesis: The reaction of acetylene (B1199291) with an alcohol in the presence of a basic catalyst, typically at high pressures and temperatures.[3]

-

Transvinylation: The transfer of a vinyl group from a vinyl ether or vinyl ester to an alcohol, often catalyzed by transition metals like iridium or palladium.[3]

Conclusion

The historical synthesis of this compound has relied on fundamental reactions in organic chemistry. While newer and more efficient methods may now be available, an understanding of these classical routes provides valuable insight into the chemical properties of enol ethers and the evolution of synthetic methodologies. The choice of a particular synthetic route would have historically been dictated by the availability of starting materials, the required scale of the synthesis, and the equipment available. This guide provides a foundational understanding of these methods for today's researchers and professionals.

References

2-Ethoxypropene: A Technical Guide to its Natural Occurrence and Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxypropene (CH₂=C(OCH₂CH₃)CH₃) is a volatile organic compound primarily of synthetic origin, widely utilized as a protecting group in organic synthesis and as a monomer in polymer chemistry. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence and environmental fate. While evidence for its significant natural biosynthesis is absent, its environmental presence is dictated by anthropogenic release and subsequent degradation pathways. In the atmosphere, this compound is subject to rapid degradation primarily through reactions with ozone and hydroxyl radicals, leading to the formation of smaller, oxygenated compounds. Information regarding its fate in aquatic and terrestrial environments, including biodegradation, hydrolysis, and bioaccumulation, is limited. This guide summarizes available quantitative data, details key experimental methodologies, and presents visual representations of its known environmental degradation pathways to support further research and environmental risk assessment.

Natural Occurrence

Current scientific literature indicates that this compound is not a known major natural product. Its presence in the environment is predominantly attributed to industrial synthesis and use. While one source has speculated that trace amounts could potentially be formed during biochemical processes involving ether lipid metabolism, there is no direct evidence to substantiate this claim. Extensive searches of databases on natural products, including those found in plants, microorganisms, foods, and essential oils, did not yield any reports of the isolation or identification of this compound from a natural source.

Environmental Fate

The environmental fate of this compound is primarily governed by its high volatility and reactivity in the atmosphere. Its behavior in soil and water is less understood due to a lack of specific studies.

Atmospheric Fate

Once released into the atmosphere, this compound is expected to be readily degraded by photochemical reactions. The two main degradation pathways are reaction with ozone (O₃) and hydroxyl radicals (•OH).

The reaction of this compound with ozone is a significant atmospheric removal process. Studies have determined the rate coefficient for this reaction and identified the major degradation products.

Table 1: Kinetic Data for the Gas-Phase Reaction of this compound with Ozone

| Parameter | Value | Reference |

| Rate Coefficient (k) at 298 K | 1.89 ± 0.23 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | [1] |

| Atmospheric Lifetime (τ) | ~21 hours (assuming an average O₃ concentration of 7 x 10¹¹ molecule cm⁻³) | [1] |

The ozonolysis of this compound proceeds via the Criegee mechanism, leading to the formation of ethyl acetate, formaldehyde, and carbon dioxide as the main products[1].

The reaction with hydroxyl radicals (•OH) is another critical pathway for the atmospheric degradation of this compound. While a specific rate constant for this compound is not available, studies on similar enol ethers suggest this reaction is rapid. For instance, the atmospheric lifetime of vinyl alcohol, the simplest enol, with respect to •OH is estimated to be around 4 hours[2]. It is expected that this compound would have a similarly short atmospheric lifetime. The reaction likely proceeds via •OH addition to the double bond.

Aquatic Fate

Limited information is available on the fate of this compound in aquatic environments.

As an enol ether, this compound is susceptible to acid-catalyzed hydrolysis, which would yield acetone (B3395972) and ethanol. However, quantitative data on its hydrolysis rate under typical environmental pH conditions (pH 5-9) are not available.

No studies were found that specifically investigated the biodegradation of this compound in water or soil. The biodegradability of enol ethers as a class is not well-documented in the literature.

Bioaccumulation

There is no experimental data on the bioaccumulation potential of this compound. Given its relatively low octanol-water partition coefficient (Log Kow), which can be estimated to be low based on its structure, significant bioaccumulation is not expected.

Experimental Protocols

Determination of the Rate Coefficient for the Ozonolysis of this compound

This section details the methodology used to determine the gas-phase reaction rate coefficient of this compound with ozone, as described in the literature[1].

Objective: To determine the rate coefficient for the gas-phase reaction of this compound with ozone at ambient temperature and atmospheric pressure.

Methodology: Relative Rate Method.

Experimental Setup:

-

Reaction Chamber: A 100 L Teflon reaction chamber.

-

Analytical Instrument: Gas chromatography with a flame ionization detector (GC-FID) for monitoring the concentrations of this compound and a reference compound.

-

Ozone Generation: Ozone is produced by passing a stream of pure O₂ through a UV lamp ozone generator.

-

Reagents: this compound, a reference compound with a known O₃ rate coefficient (e.g., 2-methyl-2-butene), and a bath gas (e.g., synthetic air).

Procedure:

-

The Teflon reaction chamber is first flushed with purified air.

-

Known concentrations of this compound and the reference compound are introduced into the chamber.

-

The initial concentrations of both compounds are measured using GC-FID.

-

A controlled amount of ozone is introduced into the chamber to initiate the reaction.

-

The concentrations of this compound and the reference compound are monitored simultaneously over time as they react with ozone.

-

The relative loss of this compound to the reference compound is plotted according to the following equation: ln([this compound]₀ / [this compound]ₜ) = (k_EEP / k_ref) * ln([reference]₀ / [reference]ₜ) where:

-

[this compound]₀ and [reference]₀ are the initial concentrations.

-

[this compound]ₜ and [reference]ₜ are the concentrations at time t.

-

k_EEP and k_ref are the rate coefficients for the reactions of ozone with this compound and the reference compound, respectively.

-

-

The slope of the resulting plot gives the ratio of the rate coefficients (k_EEP / k_ref).

-

Knowing the rate coefficient of the reference compound (k_ref), the rate coefficient for the reaction of this compound with ozone (k_EEP) can be calculated.

Visualizations

Atmospheric Degradation Pathway of this compound

The following diagram illustrates the primary atmospheric degradation pathways of this compound.

Experimental Workflow for Relative Rate Measurement

The diagram below outlines the experimental workflow for determining the ozonolysis rate coefficient of this compound using the relative rate method.

Conclusion

This compound is a synthetic compound with no significant known natural sources. Its environmental fate is dominated by rapid degradation in the atmosphere through reactions with ozone and hydroxyl radicals, leading to the formation of smaller, less complex molecules. The atmospheric lifetime of this compound is estimated to be on the order of hours, suggesting it is not a persistent atmospheric pollutant. However, a significant data gap exists regarding its behavior in aquatic and terrestrial environments. Further research is needed to determine its rates of hydrolysis and biodegradation, as well as its potential for bioaccumulation, to conduct a comprehensive environmental risk assessment. The experimental protocols and degradation pathways outlined in this guide provide a foundation for future studies in these areas.

References

Methodological & Application

Application Notes and Protocols: 2-Ethoxypropene as a Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxypropene is a versatile enol ether that serves as an effective protecting group for hydroxyl functionalities in organic synthesis. It is particularly useful for the protection of alcohols and diols, forming a 1-ethoxy-1-methylethyl (EPE) ether or a cyclic acetal (B89532), respectively. The resulting protected group is stable to a range of reaction conditions, including basic, nucleophilic, and certain reducing and oxidizing environments. A key advantage of the EPE protecting group is its facile cleavage under mild acidic conditions, allowing for selective deprotection in the presence of other acid-labile groups. This attribute makes this compound a valuable tool in the strategic elaboration of complex molecules.

Protection of Alcohols and Diols

The primary application of this compound is the protection of hydroxyl groups. The reaction proceeds under mild acidic catalysis, where the alcohol or diol adds across the double bond of the enol ether to form a stable acetal.

General Reaction

The protection of a generic alcohol with this compound proceeds as follows: R-OH + CH₂=C(OEt)CH₃ --(H⁺)--> R-O-C(OEt)(CH₃)₂

For 1,2- and 1,3-diols, a cyclic acetal is formed: HO-(CH₂)n-OH + CH₂=C(OEt)CH₃ --(H⁺)--> (CH₂)n(O)₂C(CH₃)₂ (where n=2 or 3)

Quantitative Data for Hydroxyl Protection

While extensive substrate tables for this compound are not broadly compiled, the following table presents representative data for the analogous protection of diols as acetonides, which proceeds through a similar mechanistic pathway. These values can serve as a general guide for expected outcomes when using this compound.

| Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |

| 1,2-Propanediol | Acetone | p-TsOH | Acetone | 2 | 85 |

| (±)-1,2-Hexanediol | 2,2-Dimethoxypropane | p-TsOH | CH₂Cl₂ | 1 | 92 |

| Glycerol | 2,2-Dimethoxypropane | Iodine | Neat | 0.5 | 90 |

| D-Mannitol | Acetone | p-TsOH | Acetone | 4 | 88[1] |

Experimental Protocols

Protection of a Primary Alcohol

Objective: To protect a primary alcohol using this compound.

Materials:

-

Primary Alcohol (1.0 equiv)

-

This compound (1.5 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM.

-

To this solution, add this compound followed by a catalytic amount of PPTS.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica (B1680970) gel as needed.

Protection of a 1,2-Diol

Objective: To form a cyclic acetal from a 1,2-diol using this compound.

Materials:

-

1,2-Diol (1.0 equiv)

-

This compound (1.2 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the 1,2-diol in anhydrous THF in a round-bottom flask.

-

Add this compound to the solution, followed by the catalytic amount of p-TsOH.

-

Stir the mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.

-

Remove the solvent in vacuo.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude protected diol.

-

Purify by flash chromatography if necessary.

Deprotection of a 1-Ethoxy-1-methylethyl (EPE) Protected Alcohol

Objective: To remove the EPE protecting group to regenerate the free alcohol.

Materials:

-

EPE-protected alcohol

-

Acetic acid

-

Tetrahydrofuran (THF)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the EPE-protected compound in a mixture of THF and water (e.g., 4:1).

-

Add acetic acid to the solution (e.g., to achieve a pH of 2-3).

-

Stir the reaction at room temperature, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to afford the deprotected alcohol.

-

Purify by column chromatography if necessary.

Application to Other Functional Groups

Based on available literature, the use of this compound as a protecting group is predominantly for alcohols and diols.

-

Amines: The reaction of enol ethers with amines typically leads to the formation of enamines. This is generally not employed as a protection strategy due to the differing reactivity profile of enamines compared to the desired inertness of a protecting group.

-

Carboxylic Acids: While enol ethers can react with carboxylic acids, this reaction is not a standard method for protection and may lead to a mixture of products, including ester formation.[2]

Visualizations

Reaction Mechanism of Alcohol Protection

Caption: Acid-catalyzed mechanism for the protection of an alcohol with this compound.

General Experimental Workflow

Caption: A typical synthetic sequence involving the use of this compound as a protecting group.

References

detailed protocol for the protection of alcohols with 2-Ethoxypropene

Application Notes: Protection of Alcohols with 2-Ethoxypropene

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. The hydroxyl group in alcohols is nucleophilic and weakly acidic, often interfering with reactions involving strong bases, organometallics, or nucleophiles. This compound serves as an efficient and mild reagent for the protection of alcohols, converting them into 2-ethoxy-2-propyl (EPP) ethers. This acetal-based protecting group is stable under basic, reductive, and organometallic conditions but can be readily removed under mild acidic conditions.[1][2] A key advantage of using 2-alkoxypropenes is that the reaction does not create a new stereocenter at the acetal (B89532) carbon if the alcohol is achiral, simplifying product analysis.[1]

Principle of Protection

The protection mechanism involves the acid-catalyzed addition of an alcohol to the double bond of this compound. The enol ether is first protonated by a catalyst to form a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking the carbocation to form the protected EPP ether, with ethanol (B145695) as the only byproduct. The reaction is reversible and typically driven to completion by using an excess of the protecting agent or removal of the ethanol byproduct.

A mild acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS), is commonly employed to avoid degradation of acid-sensitive substrates.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

This protocol describes the formation of an EPP ether from a primary alcohol using PPTS as the catalyst in a non-polar aprotic solvent.

Materials and Reagents:

-

Primary Alcohol (e.g., Benzyl alcohol)

-

This compound (EEP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Add this compound (1.5 eq) to the solution with gentle stirring.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq).[6]

-

Stir the reaction mixture at room temperature (20-25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Deprotection of an EPP-Protected Alcohol

This protocol outlines the cleavage of the EPP ether to regenerate the parent alcohol using mild acidic conditions.

Materials and Reagents:

-

EPP-protected alcohol

-

Methanol (B129727) (MeOH) or a Tetrahydrofuran (THF)/Water mixture

-

Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the EPP-protected alcohol (1.0 eq) in methanol (approx. 0.2 M).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.2 eq).[6] Alternatively, a mixture of acetic acid/THF/water (3:1:1) can be used.

-

Stir the mixture at room temperature or gently warm to 40-50°C to accelerate the reaction.

-

Monitor the deprotection by TLC until the starting material is consumed (typically 2-6 hours).

-

Once complete, cool the mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid.

-

Remove the bulk of the organic solvent (methanol or THF) via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

-

Purify by flash column chromatography if necessary.

Data Presentation

The following table summarizes typical reaction conditions for the protection of various alcohols with this compound or its close analog, 2-methoxypropene, which exhibits similar reactivity.

| Substrate Alcohol | Protecting Reagent | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | This compound | PPTS (0.1) | DCM | 25 | 2 | >95 |